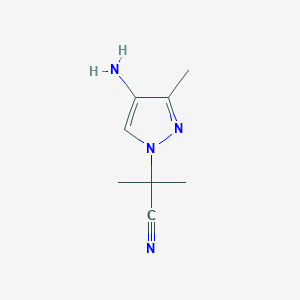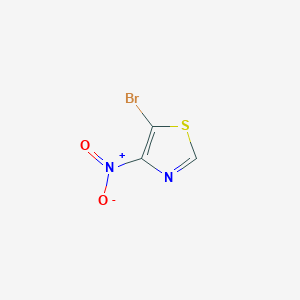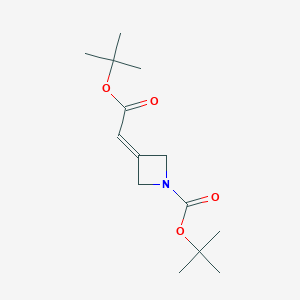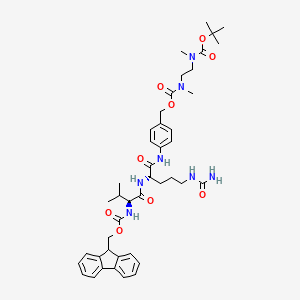![molecular formula C10H6BrN3 B6315262 2-Bromo-9H-pyrrolo[2,3-b:4,5-c']dipyridine CAS No. 1699749-05-7](/img/structure/B6315262.png)
2-Bromo-9H-pyrrolo[2,3-b:4,5-c']dipyridine
Vue d'ensemble
Description
2-Bromo-9H-pyrrolo[2,3-b:4,5-c’]dipyridine is a cyclic aromatic compound. It has the CAS Number 1699749-05-7 . The molecular formula is C10H6BrN3 and the molecular weight is 248.08 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Bromo-9H-pyrrolo[2,3-b:4,5-c’]dipyridine consists of a pyrrolo and dipyridine group . The bromine atom is attached to the second position of the 9H-pyrrolo[2,3-b:4,5-c’]dipyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-9H-pyrrolo[2,3-b:4,5-c’]dipyridine are as follows :Applications De Recherche Scientifique
Synthesis of Natural Alkaloids
2-Bromo-9H-pyrrolo[2,3-b:4,5-c']dipyridine is used in the synthesis of natural alkaloids. The compound has been utilized in the total synthesis of the natural alkaloid variolin B, an important marine-derived compound with potential biological activities. This synthesis involves palladium-mediated functionalization, highlighting the compound's utility in complex organic syntheses (Baeza et al., 2010).
Electrophosphorescent Devices
In the field of material sciences, derivatives of 2-Bromo-9H-pyrrolo[2,3-b:4,5-c']dipyridine are used in the design of bipolar host materials for electrophosphorescent devices. These derivatives demonstrate significant thermal stability and efficiency in blue devices, making them valuable for applications in organic light-emitting diodes (OLEDs) (Lv et al., 2017).
Heterocyclic Core Synthesis
The compound plays a key role in the synthesis of the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system, which is the heterocyclic core of various marine alkaloids. This synthesis process is crucial for developing new methoxycarbonyl azolopyrimidines, expanding the scope of compounds available for pharmaceutical research and development (Mendiola et al., 2004).
Synthesis of Pyrrolo[1,2-a]quinolines and Ullazines
Another application is in the synthesis of pyrrolo[1,2-a]quinolines and ullazines. These compounds are synthesized via visible light-mediated annulation, showcasing the compound's utility in light-driven chemical reactions and the potential for developing new synthetic methodologies (Das et al., 2016).
Propriétés
IUPAC Name |
11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-9-2-1-6-7-5-12-4-3-8(7)13-10(6)14-9/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFAESRRWBSTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C3=C(N2)C=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-9H-pyrrolo[2,3-b:4,5-c']dipyridine | |
CAS RN |
1699749-05-7 | |
| Record name | 11-bromo-4,8,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2,5,7,9,11-hexaene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2S)-6-[(E)-2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B6315184.png)





![5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde](/img/structure/B6315233.png)






